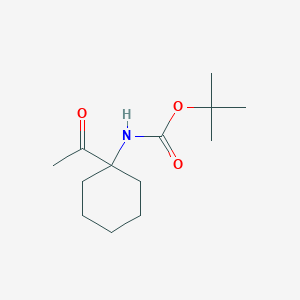
tert-Butyl N-(1-acetylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-acetylcyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-acetylcyclohexyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-acetylcyclohexyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The reaction can be represented as follows:
tert-Butyl carbamate+1-acetylcyclohexyl isocyanate→tert-Butyl N-(1-acetylcyclohexyl)carbamate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-acetylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(1-acetylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-(1-acetylcyclohexyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and an acetylcyclohexyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Biological Activity
Tert-Butyl N-(1-acetylcyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies, highlighting its relevance in medicinal chemistry and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a tert-butyl group attached to a carbamate moiety linked to an acetylcyclohexyl group. Its molecular formula is C12H21NO2, with a molecular weight of approximately 225.31 g/mol. The compound's structure contributes to its biological activity, particularly in enzyme inhibition and neuroprotective effects.
Research indicates that this compound may exhibit several biological activities, particularly as an inhibitor of specific enzymes involved in neurodegenerative processes. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathogenesis of Alzheimer's disease.
- Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibition of AChE activity, which is essential for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .
- β-Secretase Inhibition : this compound also inhibits β-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease pathology .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta aggregates. The protective mechanism appears to involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
HTVRJDTZQXHABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















